Benzyltrimethylammonium fluoride hydrate
Overview
Description
Benzyltrimethylammonium fluoride hydrate is a quaternary ammonium salt that is commercially available as a hydrate. It is primarily used as a source of organic-soluble fluoride for the removal of silyl ether protecting groups . The compound has the chemical formula C10H18FNO and a molar mass of 187.258 g·mol−1 .
Mechanism of Action
Target of Action
Benzyltrimethylammonium fluoride hydrate is a quaternary ammonium salt . Its primary target is silyl ether protecting groups . The compound acts as a source of organic-soluble fluoride, which is crucial for the removal of these groups .
Mode of Action
The compound interacts with its targets by providing an organic-soluble fluoride source . This interaction facilitates the removal of silyl ether protecting groups, which are commonly used in organic synthesis to protect reactive hydroxyl groups .
Biochemical Pathways
It’s known that the compound plays a significant role in fluorination reactions , which are crucial in various biochemical processes.
Pharmacokinetics
Its molecular weight is 16924 (anhydrous basis) , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the removal of silyl ether protecting groups . This action is essential in organic synthesis, where these groups are used to protect reactive hydroxyl groups during reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid with a melting point of 181 to 183 °C . Therefore, temperature can significantly affect its stability and efficacy.
Preparation Methods
Benzyltrimethylammonium fluoride hydrate is synthesized through the reaction of benzyltrimethylammonium chloride with a fluoride source, such as potassium fluoride, in an aqueous medium. The reaction typically occurs under mild conditions and results in the formation of the hydrate form of the compound . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Benzyltrimethylammonium fluoride hydrate undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in nucleophilic substitution reactions to remove silyl ether protecting groups.
Fluorination Reactions: The compound acts as a fluoride source in fluorination reactions, where it introduces fluoride ions into organic molecules.
Common reagents used in these reactions include silyl ethers and organic substrates that require fluorination. The major products formed from these reactions are deprotected alcohols and fluorinated organic compounds .
Scientific Research Applications
Benzyltrimethylammonium fluoride hydrate has several scientific research applications:
Chemistry: It is widely used as a reagent in organic synthesis, particularly for the removal of silyl ether protecting groups and in fluorination reactions
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, such as Hantzsch 1,4-dihydropyridines, which have various pharmacological properties.
Comparison with Similar Compounds
Benzyltrimethylammonium fluoride hydrate is similar to other quaternary ammonium fluorides, such as tetra-n-butylammonium fluoride. it is unique in its ability to provide organic-soluble fluoride ions, making it particularly useful for reactions in non-aqueous media . Similar compounds include:
- Tetra-n-butylammonium fluoride
- Tetramethylammonium fluoride
- Tetraethylammonium fluoride
These compounds share similar properties but differ in their solubility and reactivity in various solvents .
Properties
IUPAC Name |
benzyl(trimethyl)azanium;fluoride;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.FH.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;/h4-8H,9H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPEOYSZICMEA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.O.[F-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127582-36-9 | |
Record name | Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127582-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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